N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide
Description
N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and a phenyl group
Properties
IUPAC Name |
N-(1-anilino-2-oxo-2-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(14-8-3-1-4-9-14)18(20-15-10-5-2-6-11-15)21-19(23)16-12-7-13-24-16/h1-13,18,20H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFUEGKOJSOAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-carboxylic acid derivative with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound's structure features a furan ring, a carboxamide group, and a phenyl substituent, contributing to its unique biological profile. The synthesis typically involves multi-step organic reactions, starting with the formation of the furan ring and subsequent incorporation of the carboxamide group.
Synthetic Route Overview
- Preparation of Furan Ring : The initial step often involves the reaction of 2-furaldehyde with appropriate amines.
- Formation of Carboxamide : The carboxamide group is introduced through acylation reactions using acyl chlorides or anhydrides.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to antimicrobial effects, the compound has shown promising anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The anticancer mechanism appears to involve cell cycle arrest and increased reactive oxygen species (ROS) production, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a panel of clinical isolates. The results demonstrated a broad spectrum of activity, particularly against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms .
Case Study 2: Anticancer Mechanism
In another research article from Cancer Research, the compound was tested on breast cancer models. The findings indicated that it significantly reduced tumor growth in vivo while exhibiting low toxicity towards normal cells. This selectivity underscores its potential as a targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
